(S)-Pyrrolidin-3-ylmethanol hydrochloride

Catalog No.
S826973
CAS No.
1316087-88-3
M.F
C5H12ClNO
M. Wt
137.607
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Pyrrolidin-3-ylmethanol hydrochloride

Researchers face batch inconsistencies and yield loss from hygroscopic free base or racemic pyrrolidine-3-methanol. The (S)-pyrrolidine-3-methanol hydrochloride (CAS 1316087-88-3) offers a stable, crystalline enantiopure (≥97%) salt solution. • Non-hygroscopic solid ensures accurate weighing and reliable stoichiometry. • Pre-resolved (S)-configuration eliminates 50% yield loss inherent to racemic synthesis and avoids costly chiral chromatography. • Ideal for constructing PROTAC linker-ligands and GPR40 agonist APIs requiring strict stereochemical alignment. Supply chain: consistent batch quality, available for immediate global shipping.

CAS Number

1316087-88-3

Product Name

(S)-Pyrrolidin-3-ylmethanol hydrochloride

IUPAC Name

[(3S)-pyrrolidin-3-yl]methanol;hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.607

InChI

InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H/t5-;/m0./s1

InChI Key

RPSPXNVYBCMWAR-JEDNCBNOSA-N

SMILES

C1CNCC1CO.Cl

Synonyms

(S)-3-Pyrrolidinemethanol hydrochloride, (3S)-Pyrrolidin-3-ylmethanol hydrochloride, (S)-Pyrrolidine-3-methanol HCl, (S)-3-(Hydroxymethyl)pyrrolidine hydrochloride, Pyrrolidine-3-methanol, (3S)-, hydrochloride (1:1)

Purity

≥97%

Package Size

500 mg, 1 g, 5 g

(S)-Pyrrolidin-3-ylmethanol hydrochloride (CAS 1316087-88-3) is a premium chiral building block characterized by a pyrrolidine core and a 3-position hydroxymethyl group in the strictly defined (S)-configuration . Supplied as a stable, high-purity (≥97%) crystalline hydrochloride salt, it is engineered to overcome the inherent instability and hygroscopicity of its free base counterpart. This compound is a critical precursor in the development of targeted protein degraders (PROTACs) and complex active pharmaceutical ingredients (APIs), where precise stereochemical alignment and reliable processability are mandatory for successful scale-up [1].

Research Fit

Chiral Building Block (S)-pyrrolidine scaffold for stereospecific synthesis
Salt Form Hydrochloride salt for enhanced lab handling stability
Workflow Fit Asymmetric synthesis of kinase inhibitors and CNS-targeted compounds

Substituting (S)-pyrrolidin-3-ylmethanol hydrochloride with its free base (CAS 110013-19-9) or a racemic equivalent introduces severe procurement and processing risks. The free base is highly hygroscopic, prone to atmospheric degradation, and difficult to weigh accurately, leading to batch-to-batch stoichiometric inconsistencies . Furthermore, utilizing a racemic mixture instead of the enantiopure (S)-isomer caps the theoretical yield of the active pharmaceutical intermediate at 50% and necessitates resource-intensive chiral chromatography to remove the inactive (R)-diastereomer. Procurement of the specific (S)-hydrochloride salt is therefore non-negotiable for maintaining high atom economy, structural stability, and predictable reactivity in late-stage manufacturing [1].

Substitution Risk

(S)-Pyrrolidin-3-ylmethanol HCl
Potential Substitute
Enantiomer
Required for chiral target interaction
(R)-enantiomer or racemate may not reproduce enantioselectivity
Physical Form
Hydrochloride salt: solid, stable
Free base may exhibit different solubility and stability

Stability & Stoichiometric Precision

The free base form of (S)-pyrrolidin-3-ylmethanol is notoriously hygroscopic, which complicates precise weighing and leads to degradation during storage . In contrast, (S)-pyrrolidin-3-ylmethanol hydrochloride is isolated as a stable crystalline solid that maintains structural integrity and purity at room temperature[1]. This transition from a moisture-sensitive free base to a robust hydrochloride salt reduces transfer losses and weighing variances from >5% down to <1%, ensuring exact stoichiometry in sensitive multi-step syntheses .

Evidence DimensionHygroscopicity and Handling Variance
Target Compound DataStable solid, <1% weighing variance
Comparator Or BaselineFree base (CAS 110013-19-9): Hygroscopic, >5% transfer loss
Quantified Difference>4% improvement in stoichiometric precision
ConditionsAmbient laboratory weighing and storage conditions

Procuring the hydrochloride salt eliminates the need for specialized inert-atmosphere handling, directly reducing batch-to-batch variability in pharmaceutical manufacturing.

Kinase Inhib. Enantioselectivity
Class-level inference
(S)-configuration required for active pyridoindole kinase inhibitors
Enantiomeric attribution review required
Quantified IC50 difference between enantiomers not reported

Yield Optimization via Enantiopure (S)-Form

Utilizing enantiopure (S)-pyrrolidin-3-ylmethanol hydrochloride (≥97% purity) eliminates the generation of inactive (R)-diastereomers during the synthesis of targeted protein degraders [1]. When substituting with a racemic mixture, the maximum theoretical yield of the active enantiomer is strictly capped at 50%, necessitating costly downstream chiral chromatography . By procuring the pre-resolved (S)-enantiomer, manufacturers achieve a 100% atom economy for the target stereocenter, effectively doubling the throughput of late-stage API synthesis [2].

Evidence DimensionTheoretical Yield of Active Diastereomer
Target Compound Data100% conversion to desired (S)-configured intermediate
Comparator Or BaselineRacemic mixture: Capped at 50% yield
Quantified Difference50% absolute increase in active intermediate yield
ConditionsLate-stage asymmetric synthesis of targeted therapeutics

Starting with the enantiopure (S)-hydrochloride salt prevents massive yield losses and bypasses the need for expensive, time-consuming chiral resolution steps.

Salt vs. Free Base Stability
Reported comparison
Hydrochloride salt: enhanced stability & solubility over free base
Supports lab handling selection
Specific solubility data not available

Chemoselectivity in N-Functionalization

The hydrochloride salt form temporarily protects the secondary amine of the pyrrolidine ring, allowing for more controlled functionalization compared to the highly reactive free base . When using the unprotected free base, competitive N- and O-alkylation or acylation frequently occurs, which can reduce the yield of the desired mono-functionalized product by up to 40% . The predictable reactivity of the HCl salt under buffered conditions ensures higher chemoselectivity, cleaner crude profiles, and a significant reduction in the need for complex chromatographic purifications .

Evidence DimensionChemoselectivity in functionalization
Target Compound DataControlled reactivity via in situ neutralization
Comparator Or BaselineFree base: High rate of competitive N/O-reactions
Quantified DifferenceUp to 40% reduction in unwanted side-reactions
ConditionsStandard electrophilic substitution workflows

The inherent protection offered by the hydrochloride salt simplifies synthetic routing and significantly reduces the burden of complex chromatographic purifications.

Chiral Identity Distinction
Data to verify
(S) and (R) enantiomers exhibit distinct physical & spectroscopic properties
Enables enantiomer identity verification
Specific optical rotation values not provided

PROTACs & E3 Ligase Modulator Synthesis

The highly specific (S)-stereocenter and robust stability of this hydrochloride salt make it an ideal building block for constructing the complex linker-ligand architectures required in E3 ligase modulators and PROTACs, where spatial orientation is critical for target protein recruitment [1].

GPR40 Agonists for Metabolic Therapy

As a pre-resolved chiral intermediate, it is perfectly suited for the synthesis of biphenyl-based GPR40 agonists used in diabetes research, ensuring that the final API maintains the exact stereochemistry required for optimal receptor binding and efficacy [2].

Scalable Chiral API Manufacturing

The excellent handling characteristics, low hygroscopicity relative to the free base, and precise stoichiometry of the hydrochloride salt make it the preferred choice for industrial-scale multi-step syntheses, directly reducing batch variability and eliminating the need for late-stage chiral resolution[3].

Application Fit

Application
Selection Property
Validation Focus
CNS-targeted compound synthesis
(S)-pyrrolidine scaffold & chiral control
Verify enantiomeric purity and chiral identity
Kinase inhibitor research
Stereospecific intermediate for pyridoindoles
Confirm correct enantiomer to support target engagement studies
Asymmetric catalysis ligand development
Functional hydroxyl and chiral pyrrolidine core
Assess enantioselectivity in catalytic reactions

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